![molecular formula C8H5NO5 B082383 4-Nitrophenylglyoxylic acid CAS No. 14922-36-2](/img/structure/B82383.png)
4-Nitrophenylglyoxylic acid
Overview
Description
4-Nitrophenylglyoxylic acid is a chemical compound with the molecular formula C8H5NO5 and a molecular weight of 195.1290 . It is also known by the name Glyoxylic acid, (4-nitrophenyl)- .
Synthesis Analysis
A series of new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . The products were characterized by IR, NMR, Mass spectra, and CHN analysis .Molecular Structure Analysis
The molecular structure of 4-Nitrophenylglyoxylic acid contains a total of 19 bonds; 14 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NiP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .Scientific Research Applications
Synthesis of 2,2′-(4-Nitrophenyl) Dipyrromethane
This compound plays a crucial role in the synthesis of 2,2′-(4-nitrophenyl) dipyrromethane . A stable water-in-oil Pickering emulsion was fabricated with SO3H-functionalized ionic liquid and surface-modified silica nanoparticles and used for 2,2′-(4-nitrophenyl) dipyrromethane synthesis in a packed-bed microreactor . This process exhibited high reaction activity and product selectivity . The compartmentalized water droplets of the Pickering emulsion had an excellent ability to confine the ionic liquid against loss under continuous-flow conditions .
Synthesis of Sulfonamide Compound
Another application of this compound is in the synthesis of a novel sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) . This synthesis was carried out using an indirect method that avoids contamination of the product with no need for purification . The slow evaporation method was used to form single crystals of the named compound from a methanolic solution .
Mechanism of Action
Target of Action
2-(4-Nitrophenyl)-2-oxoacetic acid, also known as 4-Nitrophenylglyoxylic acid or 4-Nitrobenzoylformic acid, is a compound that belongs to the class of organic compounds known as nitrobenzenes . These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group
Mode of Action
It’s known that nitrobenzenes can interact with multiple receptors . This interaction can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Nitrobenzenes have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
The pharmacokinetic properties of similar nitrophenyl compounds have been studied . These studies can provide insights into the potential ADME properties of 2-(4-Nitrophenyl)-2-oxoacetic acid.
Result of Action
Nitrobenzenes have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
It’s known that environmental factors can significantly impact the action and efficacy of similar compounds .
properties
IUPAC Name |
2-(4-nitrophenyl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREPYIWLDJQENS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164202 | |
Record name | 4-Nitrophenylglyoxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenylglyoxylic acid | |
CAS RN |
14922-36-2 | |
Record name | 4-Nitrophenylglyoxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014922362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenylglyoxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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